1-(2-aminoethyl)-1,3-diazinan-2-one dihydrochloride
Description
1-(2-Aminoethyl)-1,3-diazinan-2-one dihydrochloride is a bicyclic amine derivative featuring a six-membered 1,3-diazinan-2-one core substituted with a 2-aminoethyl group. The compound is stabilized as a dihydrochloride salt, enhancing its solubility and stability for experimental applications. Structurally, the diazinan-2-one ring contains two nitrogen atoms at positions 1 and 3, with the 2-position occupied by a ketone group.
Properties
IUPAC Name |
1-(2-aminoethyl)-1,3-diazinan-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-2-5-9-4-1-3-8-6(9)10;;/h1-5,7H2,(H,8,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBREIKCKGABEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-1,3-diazinan-2-one dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylenediamine with a suitable carbonyl compound under acidic conditions to form the diazinane ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which helps in the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also helps in minimizing human error and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-1,3-diazinan-2-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the diazinane ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
1-(2-aminoethyl)-1,3-diazinan-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-1,3-diazinan-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(2-aminoethyl)-1,3-diazinan-2-one dihydrochloride with other 1,3-diazinan-2-one derivatives and related bicyclic amines. Key structural variations, molecular properties, and observed activities are highlighted.
Table 1: Structural and Molecular Comparison of 1,3-Diazinan-2-one Derivatives
Key Observations:
The latter may enhance π-π interactions in receptor binding, as seen in analogs with pharmacological activity . Methylation (e.g., A-mTBD-2) increases hydrophobicity and thermal stability, making it suitable for ionic liquid applications .
Pharmacological Potential: While direct data for the target compound are lacking, analogs like 1-[4-(aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride (pA₂ = 8.27 in H3 antagonist assays) demonstrate that substituent position and chain length critically influence receptor affinity . For example, elongation of alkyl chains in thiazol-5-yl derivatives increased potency, while aromatic substitutions modulated binding specificity .
Solubility and Stability: Dihydrochloride salts (e.g., target compound and azetidin-3-yl derivative) improve aqueous solubility, facilitating biological testing . In contrast, neutral analogs like A-mTBD-1 are utilized in non-polar solvents for materials science applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
